molecular formula C21H17N3O2S B2584048 N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide CAS No. 898449-72-4

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide

Cat. No.: B2584048
CAS No.: 898449-72-4
M. Wt: 375.45
InChI Key: JCGFSIQDPFJGEG-UHFFFAOYSA-N
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Description

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the naphthalen-1-yl group: This step involves the acylation of the oxadiazole ring with a naphthalene derivative.

    Attachment of the methylsulfanyl group: This can be done through a nucleophilic substitution reaction where a thiol group is introduced to the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can undergo reduction under specific conditions to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It may be used as a pesticide or herbicide due to its biological activity.

    Materials Science: Its unique structural properties make it a candidate for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the naphthalen-1-yl group can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(phenyl)acetamide
  • N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(pyridin-2-yl)acetamide

Uniqueness

N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-(naphthalen-1-yl)acetamide is unique due to the presence of the naphthalen-1-yl group, which can enhance its biological activity and binding affinity compared to other similar compounds

Properties

IUPAC Name

N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-27-17-10-5-9-16(12-17)20-23-24-21(26-20)22-19(25)13-15-8-4-7-14-6-2-3-11-18(14)15/h2-12H,13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGFSIQDPFJGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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